Lipophilicity (LogP) Comparison with the 6-Desmethoxy Analog
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate exhibits a consensus LogP of 0.98, which is substantially higher than the LogP of 0.5 for methyl pyrazolo[1,5-b]pyridazine-3-carboxylate, the analog lacking the 6-methoxy group [1]. This 0.48 log unit increase indicates a ~3-fold greater lipophilicity, which is a critical differentiator for medicinal chemists balancing solubility and permeability in lead optimization.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 0.98 |
| Comparator Or Baseline | Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 53946-83-1) LogP = 0.5 |
| Quantified Difference | ΔLogP = +0.48 (approx. 3x more lipophilic) |
| Conditions | Calculated values using consensus of multiple models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Higher lipophilicity influences membrane permeability and can improve the oral bioavailability of derived drug candidates, a key selection criterion over less lipophilic analogs.
- [1] Molaid. (2025). Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 53946-83-1) LogP Value. View Source
